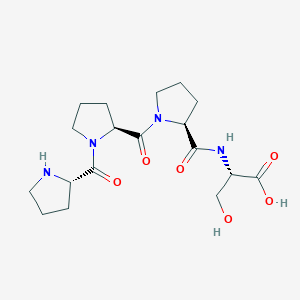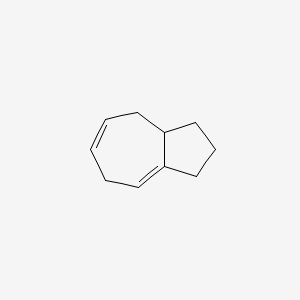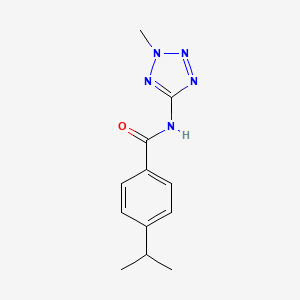![molecular formula C12H9NO3 B12524769 2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine](/img/structure/B12524769.png)
2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine is a chemical compound with the molecular formula C12H9NO3 It is characterized by the presence of a benzodioxole group attached to a pyridine ring through an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine typically involves the reaction of 2-hydroxypyridine with 1,3-benzodioxole derivatives. One common method is the nucleophilic substitution reaction where 2-hydroxypyridine reacts with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly incorporating continuous flow techniques and automated synthesis equipment.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole group.
Reduction: Reduced forms of the pyridine ring.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine is not fully understood. it is believed to interact with various molecular targets through its benzodioxole and pyridine moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzo[d][1,3]dioxol-5-yloxy)ethanamine: Similar structure but with an ethanamine group instead of a pyridine ring.
1-(Benzo[d][1,3]dioxol-5-yl)piperidine: Contains a piperidine ring instead of a pyridine ring.
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine is unique due to the combination of the benzodioxole and pyridine rings, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H9NO3 |
|---|---|
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-5-yloxy)pyridine |
InChI |
InChI=1S/C12H9NO3/c1-2-6-13-12(3-1)16-9-4-5-10-11(7-9)15-8-14-10/h1-7H,8H2 |
InChI-Schlüssel |
LLCHNNZDOVUEHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite](/img/structure/B12524699.png)






![2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane](/img/structure/B12524760.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)-](/img/structure/B12524773.png)



![Ethyl tetrahydro-3,5-methanopyrrolo[3,4-d][1,2]oxazole-3(2H)-carboxylate](/img/structure/B12524795.png)
